

Application Note: Quantification of Sinapoyl Malate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Sinapoyl malate*

Cat. No.: B3179136

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **sinapoyl malate**. **Sinapoyl malate** is a significant secondary metabolite in plants, playing a crucial role in UV protection and as a precursor in lignin biosynthesis. Accurate quantification is essential for research in plant physiology, metabolomics, and the development of natural products. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and typical method validation parameters.

Introduction

Sinapoyl malate is an ester of sinapic acid and malic acid, commonly found in the vacuoles of plant epidermal cells. It is a primary defense mechanism against harmful UV-B radiation. Due to its antioxidant properties and potential health benefits, there is growing interest in its quantification in various plant matrices and derived products. This document outlines a reliable HPLC method coupled with UV detection for the accurate determination of **sinapoyl malate** concentration.

Experimental Protocol

- Solvents: HPLC grade methanol, acetonitrile, and water.
- Reagents: Formic acid (LC-MS grade).
- Standards: **Sinapoyl malate** reference standard (purity $\geq 95\%$).
- Sample Extraction Solvent: 80% Methanol in water (v/v).

A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable for this method. The parameters outlined below are based on established methods for the analysis of **sinapoyl malate** and related phenolic compounds.[1][2]

Table 1: HPLC/UPLC Chromatographic Conditions

Parameter	Value
Column	Waters Acquity UPLC HSS T3 C18, 2.1 x 150 mm, 1.8 μm , or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient Program	Time (min)
0.0	
15.0	
20.0	
21.0	
25.0	
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μL
Detection	UV at 330 nm
Autosampler Temp.	4 °C

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **sinapoyl malate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
- Extraction: For plant material, weigh approximately 1 g of homogenized sample (fresh or lyophilized) into a centrifuge tube. Add 10 mL of 80% methanol.^[3]
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the concentration of **sinapoyl malate** falls within the linear range of the calibration curve.

Method Validation

The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for the analysis of sinapic acid derivatives, which are expected to be similar for **sinapoyl malate**.^[4]

Disclaimer: The following data is based on the validation of a method for sinapoyl glucose, a structurally related compound. Users should perform a full validation for **sinapoyl malate** in their own laboratory to ensure accuracy and precision.

Table 2: Representative Method Validation Parameters

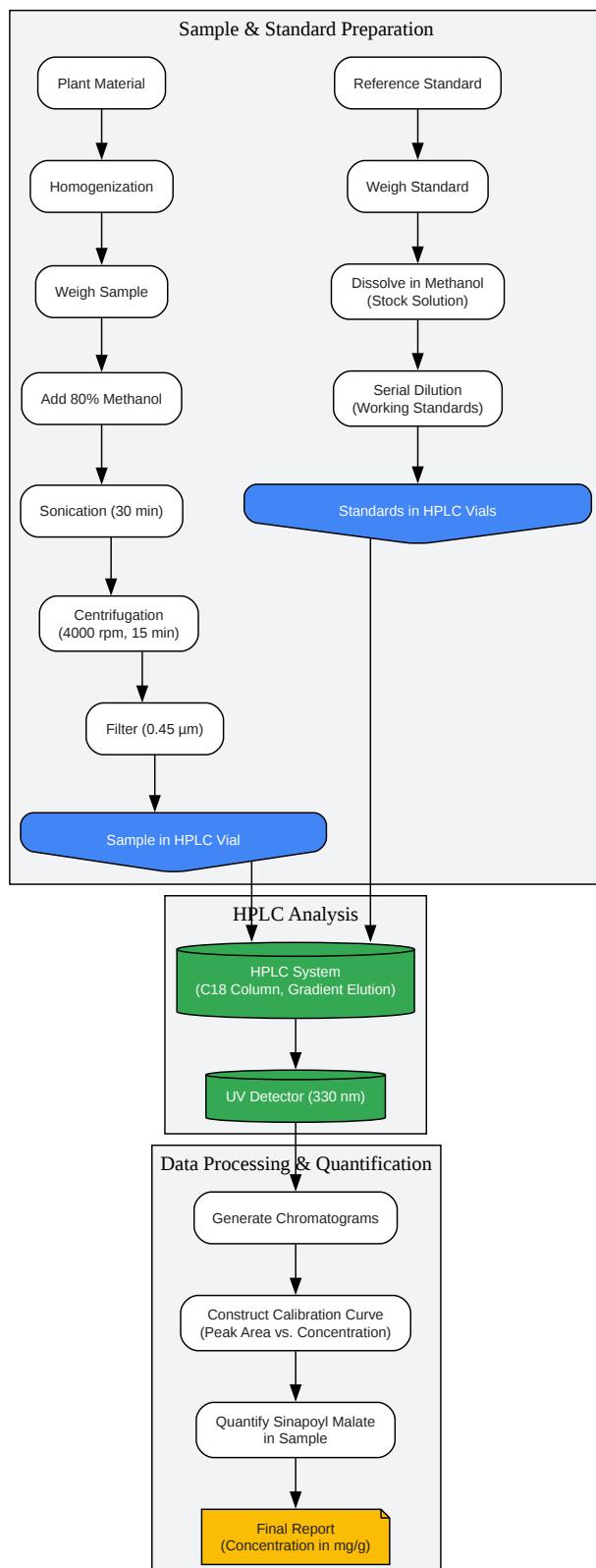
Parameter	Typical Value
Linearity Range ($\mu\text{g/mL}$)	0.20 – 200.00
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~0.40 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~0.80 $\mu\text{g/mL}$
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98.0% - 102.0%

Data Analysis and Quantification

- Calibration Curve: Inject the prepared working standard solutions and plot the peak area against the concentration for each standard. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Sample Quantification: Inject the prepared sample solutions. Using the peak area of **sinapoyl malate** from the sample chromatogram, calculate the concentration using the equation from the calibration curve.
- Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration of **sinapoyl malate** in the original sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of **sinapoyl malate**.



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Caption: Experimental workflow for **sinapoyl malate** quantification.

Disclaimer: This application note is intended for guidance and informational purposes only. The described protocol should be fully validated in the user's laboratory to ensure its suitability for the intended application.

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References

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- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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